Receptor Selectivity Profile: JTC-801 vs. Classic Opioid Receptors
JTC-801 demonstrates a defined selectivity window for the NOP receptor over classical mu, kappa, and delta opioid receptors [1]. Its binding affinities (Ki) for these off-target receptors have been quantified, enabling researchers to predict its functional selectivity in complex biological systems where opioid receptor cross-talk may be a concern.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | NOP/ORL1: 8.2 nM; mu-opioid: 102.9 nM; kappa-opioid: 1057.5 nM; delta-opioid: 8647.2 nM |
| Comparator Or Baseline | SB-612111 (NOP Ki = 0.33 nM, but comparative cross-receptor affinities not provided in a single standardized assay); J-113397 (NOP Ki = 1.8 nM, reported >600-fold selective over classical opioids) |
| Quantified Difference | JTC-801 shows approximately 12.5-fold selectivity over mu, 129-fold over kappa, and 1055-fold over delta receptors . |
| Conditions | Human recombinant receptors expressed in CHO or HeLa cells. |
Why This Matters
This quantified selectivity profile provides a defined experimental window for attributing observed effects to NOP receptor antagonism, minimizing confounding activity at classical opioid receptors.
- [1] Shinkai, H., et al. 4-Aminoquinolines: novel nociceptin antagonists with analgesic activity. J Med Chem. 2000 Dec 14;43(24):4667-77. View Source
